molecular formula C11H12N2O B11905646 (4-Amino-2-methylquinolin-3-yl)methanol

(4-Amino-2-methylquinolin-3-yl)methanol

Cat. No.: B11905646
M. Wt: 188.23 g/mol
InChI Key: DBJOVOJZLWALLL-UHFFFAOYSA-N
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Description

(4-Amino-2-methylquinolin-3-yl)methanol is a quinoline derivative with significant importance in various fields of scientific research. Quinoline derivatives are known for their diverse biological and chemical properties, making them valuable in medicinal chemistry, synthetic organic chemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methylquinolin-3-yl)methanol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact . These methods are optimized for large-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methylquinolin-3-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides, and amines.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

(4-Amino-2-methylquinolin-3-yl)methanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Amino-2-methylquinolin-3-yl)methanol include:

    Quinine: An antimalarial agent.

    Chloroquine: Used for the treatment of malaria.

    Camptothecin: An anticancer agent.

    Mepacrine: An antiprotozoal agent.

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(4-amino-2-methylquinolin-3-yl)methanol

InChI

InChI=1S/C11H12N2O/c1-7-9(6-14)11(12)8-4-2-3-5-10(8)13-7/h2-5,14H,6H2,1H3,(H2,12,13)

InChI Key

DBJOVOJZLWALLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CO)N

Origin of Product

United States

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